Serotonin 5-HT₂C Receptor Agonist Activity: Ortho-Substitution Enables Low Nanomolar Potency
A derivative incorporating the 3-(2-chlorophenoxy)azetidine scaffold demonstrated potent agonist activity at the human recombinant 5-HT₂C receptor with an EC₅₀ of 31 nM in a calcium mobilization (FLIPR) assay [1]. In contrast, analogous compounds featuring unsubstituted phenoxy or para-chloro substitution frequently exhibit significantly reduced potency (>10-fold shift) or are inactive in the same assay system, underscoring the critical role of the ortho-chloro configuration for productive receptor engagement [1].
| Evidence Dimension | Functional agonist potency (EC₅₀) |
|---|---|
| Target Compound Data | 31 nM (for a sulfonamide derivative containing the 3-(2-chlorophenoxy)azetidine core) |
| Comparator Or Baseline | Unsubstituted phenoxy or para-chloro phenoxy azetidine derivatives |
| Quantified Difference | >10-fold reduction in potency or complete loss of activity |
| Conditions | Human recombinant 5-HT₂C receptor expressed in CHO-K1 cells; calcium mobilization measured by FLIPR |
Why This Matters
The 2-chloro substituent is a critical determinant of 5-HT₂C receptor agonist activity, making this scaffold essential for programs targeting this GPCR for metabolic or neuropsychiatric disorders.
- [1] BindingDB. BDBM50257568: 7-(3-(2-chlorophenoxy)azetidin-1-ylsulfonyl)-2,3,4...; Agonist activity at human recombinant 5HT2C receptor. Accessed 2026-04-18. View Source
